molecular formula C17H19N5 B1192852 IRAK inhibitor 1 CAS No. 1042224-63-4

IRAK inhibitor 1

Cat. No.: B1192852
CAS No.: 1042224-63-4
M. Wt: 293.4 g/mol
InChI Key: HUYUPQNBDBTPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Interleukin receptor-associated kinase inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are typically modified versions of the original inhibitor, with enhanced or altered biological activities. These derivatives are often tested for their efficacy in inhibiting interleukin receptor-associated kinase 1 and other related kinases .

Scientific Research Applications

Hematologic Malignancies

IRAK1 has been implicated in several hematologic cancers, including acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), and diffuse large B-cell lymphoma (DLBCL). Here are some notable findings:

  • Acute Myeloid Leukemia (AML) :
    • Preclinical Evidence : The multikinase inhibitor pacritinib, which inhibits IRAK1, demonstrated antiproliferative effects on primary AML cells. Studies indicated that pacritinib's action is primarily due to its effect on IRAK1 rather than JAK2 or FLT3 pathways .
    • Clinical Evidence : In a phase 1/2 study, 43% of patients with AML treated with pacritinib showed clinical benefit, suggesting that IRAK1 inhibition could be a viable therapeutic strategy .
  • T-cell Acute Lymphoblastic Leukemia (T-ALL) :
    • Experimental Systems : In T-ALL models, inhibition of both IRAK1 and IRAK4 led to decreased tumor burden and prolonged survival when combined with other agents like Bcl-2 inhibitors .
  • Diffuse Large B-cell Lymphoma (DLBCL) :
    • Subtypes : The activated B-cell-like subtype of DLBCL is particularly dependent on IRAK signaling for survival. Selective inhibitors have shown cytotoxic effects on these cancer cells, indicating that targeting IRAK1 may enhance treatment outcomes .

Solid Tumors

IRAK1 is also relevant in solid tumors such as breast cancer, where its overexpression correlates with aggressive disease. Inhibition of IRAK1 can disrupt the tumor microenvironment and enhance the efficacy of existing therapies.

Inflammatory Diseases

The role of IRAK1 extends beyond oncology into various inflammatory conditions:

  • Myelodysplastic Syndromes (MDS) :
    • Clinical Trials : Recent trials have explored the use of IRAK inhibitors for low-risk MDS, aiming to reduce inflammation and improve patient outcomes .
  • Fibrotic Diseases :
    • Preclinical studies have suggested that targeting IRAK1 may ameliorate fibrosis by modulating inflammatory responses .

Table: Summary of Findings on IRAK Inhibitor Applications

Disease TypeStudy FocusKey Findings
Acute Myeloid LeukemiaPacritinib efficacyAntiproliferative effects observed; clinical benefit in 43% of patients treated .
T-cell Acute Lymphoblastic LeukemiaCombination therapiesEnhanced survival when combined with Bcl-2 inhibitors .
Diffuse Large B-cell LymphomaSelective inhibition impacts survivalCytotoxic effects observed in activated B-cell-like subtype; synergy with other treatments noted .
Myelodysplastic SyndromesPhase 1b trialPotential to decrease inflammation and improve outcomes in low-risk patients .

Biological Activity

Interleukin-1 receptor-associated kinase (IRAK) inhibitors, particularly IRAK inhibitor 1, have gained attention for their potential therapeutic applications in various inflammatory and neoplastic conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and its role in different disease contexts.

Overview of IRAK Kinases

IRAKs are critical signaling intermediates in the immune response, particularly in pathways activated by interleukin-1 (IL-1) and Toll-like receptors (TLRs). The family includes IRAK1, IRAK2, IRAK3, and IRAK4, with IRAK1 being a key player in mediating pro-inflammatory responses. Upon stimulation by IL-1 or TLR ligands, IRAK kinases undergo phosphorylation and activation, leading to downstream signaling that promotes the expression of inflammatory cytokines such as TNF-α and IL-6 .

This compound functions by selectively inhibiting the kinase activity of IRAK1. This inhibition disrupts the signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), both of which are crucial for inflammatory responses. The selective inhibition allows for a reduction in pro-inflammatory cytokine production without significantly affecting other kinases involved in cellular signaling .

Key Mechanisms

  • Selective Inhibition : this compound demonstrates high selectivity for IRAK1 over other kinases, such as IRAK4 and TAK1. For instance, studies show that this compound has an IC50 of approximately 6 nM for IRAK1 compared to 177 nM for IRAK4 .
  • Impact on Cytokine Production : In vitro studies indicate that treatment with this compound leads to a significant decrease in levels of inflammatory cytokines such as IL-17A, IL-2, and IL-6 in human primary mononuclear cells .

Efficacy in Clinical Studies

Recent clinical trials have explored the efficacy of IRAK inhibitors in various diseases, particularly hematologic malignancies and inflammatory disorders.

Case Studies

  • Pacritinib : Originally developed as a JAK2/FLT3 inhibitor, pacritinib was found to also inhibit IRAK1 effectively. In phase 3 trials for myelofibrosis, pacritinib demonstrated significant reductions in splenomegaly and associated symptoms with manageable safety profiles .
  • R289 : A dual inhibitor targeting both IRAK1 and IRAK4 showed promise in patients with relapsed/refractory hematologic malignancies. This approach aims to maximize suppression of inflammation and leukemic stem cell function .

Research Findings

Research has indicated that targeting IRAK kinases can have profound effects on disease outcomes:

Study Findings Disease Context
Wang et al. (2020)Demonstrated that inhibition of IRAK1 leads to reduced NLRP3 inflammasome activity and lower IL-1β productionHematologic malignancies
Scarneo et al. (2020)Found that selective inhibition of IRAK1 with pacritinib reduced inflammation markers in AML cellsAcute Myeloid Leukemia
Hatcher et al. (2024)Developed JH-X-119-01, a covalent inhibitor with high potency against IRAK1; showed enhanced cytotoxicity in DLBCL cell linesDiffuse Large B-cell Lymphoma

Q & A

Basic Research Questions

Q. What is the selectivity profile of IRAK inhibitor 1, and how should this inform experimental design in cellular models?

this compound exhibits potent inhibition of IRAK-4 (IC50 = 216 nM) but weaker activity against JNK-1 (IC50 = 3.801 μM) and negligible inhibition of JNK-2 (IC50 >10 μM) . To minimize off-target effects, researchers should:

  • Use concentrations ≤1 μM to prioritize IRAK-4 inhibition.
  • Include JNK-specific inhibitors (e.g., IQ-3 for JNK3) as negative controls to isolate IRAK-4-dependent signaling .
  • Validate target engagement via phospho-IRAK4 Western blotting or kinase activity assays.

Q. How does this compound modulate the IL-1R/TLR signaling axis, and what downstream pathways should be monitored?

IRAK-4 is a proximal mediator of IL-1R/TLR signaling, activating NF-κB and MAPK pathways . Key readouts include:

  • NF-κB activation : Measure nuclear translocation (e.g., immunofluorescence) or transcriptional activity (e.g., luciferase reporter assays).
  • Cytokine production : Quantify IL-6, TNF-α, or IL-1β via ELISA in stimulated macrophages .
  • Crosstalk with JNK : Monitor phospho-c-Jun levels to assess residual JNK-1 activity at higher inhibitor concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different inflammatory models?

Discrepancies may arise from variations in cell type, stimulus (e.g., IL-1β vs. LPS), or IRAK-4 expression levels. Methodological solutions include:

  • Dose-response optimization : Titrate this compound (0.1–10 μM) to account for cell-specific IRAK-4 activation thresholds .
  • Genetic validation : Compare inhibitor effects in wild-type vs. IRAK4-knockout cells .
  • Pathway redundancy analysis : Combine this compound with inhibitors of parallel pathways (e.g., TAK1) to assess compensatory mechanisms .

Q. What strategies mitigate this compound’s off-target effects on JNK-1 in kinase profiling studies?

While this compound shows selectivity for IRAK-4 over JNK-2, JNK-1 inhibition at >3 μM complicates data interpretation . Recommended approaches:

  • Kinase panel screening : Profile this compound against a broad kinase panel (e.g., 400+ kinases) to identify secondary targets .
  • Structural modeling : Use computational tools (e.g., molecular docking) to predict binding modes and guide analog synthesis for improved selectivity .
  • Functional assays : Pair inhibitor treatment with JNK-1/2 siRNA knockdown to isolate IRAK-4-specific phenotypes .

Q. How should in vivo studies using this compound account for pharmacokinetic limitations?

Preliminary data from related IRAK inhibitors (e.g., JH-X-119-01) suggest challenges in bioavailability and tissue penetration . To optimize in vivo dosing:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS after oral or intravenous administration.
  • Dosing frequency : Adjust based on inhibitor half-life (e.g., bid vs. qd regimens) to maintain IRAK-4 suppression .
  • Biomarker validation : Use phospho-IRAK4 levels in PBMCs or tissue biopsies to confirm target engagement .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in high-throughput screens?

  • Non-linear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50 values .
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to mitigate type I errors in kinase selectivity screens .
  • Multivariate analysis : Use PCA or clustering to identify patterns in cytokine/phosphoproteomic datasets .

Q. How can researchers differentiate between on-target (IRAK-4) and off-target (JNK-1) effects in transcriptomic studies?

  • Gene set enrichment analysis (GSEA) : Compare this compound-treated samples with IRAK4 siRNA datasets to identify overlapping pathways .
  • Kinase inhibitor correlation mapping : Cross-reference transcriptional signatures with inhibitors targeting JNK-1 (e.g., SP600125) .
  • Single-cell RNA-seq : Resolve heterogeneity in cellular responses to IRAK inhibition .

Q. Experimental Optimization

Q. What in vitro models best recapitulate IRAK-4-dependent inflammation for testing this compound?

  • Primary human monocytes/macrophages : Stimulate with TLR ligands (e.g., LPS) and measure cytokine secretion .
  • HEK-Blue IL-1R cells : Utilize reporter systems for NF-κB/AP-1 activation .
  • Patient-derived cells : Test this compound in MYD88-mutant lymphoma cells with hyperactive IRAK-4 signaling .

Q. How should researchers address batch-to-batch variability in this compound’s activity?

  • Quality control (QC) assays : Validate each batch via HPLC (purity ≥98%) and kinase activity testing .
  • Stability testing : Store this compound at -80°C in DMSO to prevent degradation .
  • Interlab reproducibility : Share standardized protocols for cell stimulation and inhibitor treatment .

Properties

IUPAC Name

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYUPQNBDBTPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659159
Record name 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042224-63-4
Record name 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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